Benzyl 3-(thiophen-2-yl)piperazine-1-carboxylate
Description
Contextualization within Piperazine (B1678402) Chemistry Research
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple scaffold is a cornerstone in medicinal chemistry, found in the structure of numerous approved drugs. chemeurope.com Piperazine and its derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to antipsychotic, antidepressant, antihistaminic, and anti-cancer effects.
The versatility of the piperazine ring stems from several key features:
Structural Rigidity and Conformational Flexibility: The chair conformation of the piperazine ring provides a degree of rigidity, which can be beneficial for specific receptor binding. At the same time, it possesses conformational flexibility that can allow for adaptation to different biological targets.
Physicochemical Properties: The two nitrogen atoms can be functionalized to modulate the compound's polarity, basicity, and lipophilicity. This allows for the fine-tuning of pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
Synthetic Accessibility: The piperazine core is readily synthesized and can be derivatized at its nitrogen atoms, making it an attractive scaffold for creating libraries of compounds for screening. nih.govconnectjournals.com
The specific substitution pattern in Benzyl (B1604629) 3-(thiophen-2-yl)piperazine-1-carboxylate, with one nitrogen acylated as a carbamate (B1207046) and the other available for interaction or further functionalization, is a common strategy in piperazine chemistry to control the reactivity and biological activity of the molecule.
Significance of Thiophene (B33073) and Benzyl Moieties in Medicinal Chemistry
The inclusion of thiophene and benzyl groups in a molecule is a deliberate choice, leveraging their well-documented roles in enhancing biological activity and optimizing drug-like properties.
Thiophene Moiety:
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged" structure in medicinal chemistry. rsc.org It is a bioisostere of the benzene (B151609) ring, meaning it has similar steric and electronic properties, allowing it to mimic the phenyl group in interactions with biological targets. cognizancejournal.commdpi.com The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity to enzymes and receptors. nih.gov Thiophene derivatives have demonstrated a vast array of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties. cognizancejournal.compharmaguideline.com
Benzyl Moiety:
Research Rationale and Scope for Benzyl 3-(thiophen-2-yl)piperazine-1-carboxylate
The combination of the piperazine core, the thiophene ring, and the benzyl group in this compound provides a strong rationale for its investigation in medicinal chemistry. The research scope for this compound would likely encompass several key areas:
Synthesis and Characterization: The initial focus would be on the efficient and stereoselective synthesis of the molecule. This would involve established methods for the formation of the piperazine ring and the introduction of the thiophene and benzyl carbamate moieties. researchgate.netrsc.org Detailed characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure.
Pharmacological Screening: Given the diverse biological activities associated with its constituent parts, this compound would be a candidate for screening in a variety of assays. Potential areas of investigation could include its activity as an inhibitor of specific enzymes (e.g., kinases, proteases), its interaction with G-protein coupled receptors (GPCRs), or its potential as an antimicrobial or anticancer agent. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, further research would likely involve the synthesis of analogues to establish a structure-activity relationship. This would involve modifying each of the three core components:
Piperazine Ring: Altering the substitution at the second nitrogen atom.
Thiophene Ring: Introducing different substituents on the thiophene ring or replacing it with other heteroaromatic systems.
Benzyl Group: Modifying the substitution pattern on the benzene ring of the benzyl group or replacing it with other protecting groups or functional moieties.
While specific experimental data for this compound is not extensively documented in publicly accessible literature, the analysis of its structural components strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-thiophen-2-ylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-16(20-12-13-5-2-1-3-6-13)18-9-8-17-14(11-18)15-7-4-10-21-15/h1-7,10,14,17H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITAZXLOGAHOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CS2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Benzyl 3 Thiophen 2 Yl Piperazine 1 Carboxylate
Synthetic Routes for the Piperazine (B1678402) Core
The piperazine ring is a prevalent scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.gov These strategies range from the cyclization of linear precursors to the functionalization of a parent piperazine molecule.
Strategies for Piperazine Ring Formation
The construction of the piperazine ring itself is the foundational step. Common strategies often involve the cyclization of appropriately substituted linear diamine precursors. nih.gov Alternative methods have also been developed to provide access to diverse piperazine structures.
One established approach involves the reductive cyclization of dioximes. This method allows for the construction of the piperazine ring from a primary amino group, offering a versatile entry point to polysubstituted piperazines. nih.gov The process typically involves a sequential double Michael addition of nitrosoalkenes to an amine, followed by a stereoselective catalytic reductive cyclization of the resulting bis(oximinoalkyl)amine. nih.gov Other less common but notable strategies include the hydrogenation of pyrazines, [3+3]-type dimerization of aziridines, and ring expansion of imidazolines, although these are often limited by the specific starting materials required. nih.gov
Multicomponent reactions (MCRs) have also emerged as powerful tools for the efficient assembly of piperazine and ketopiperazine scaffolds, enabling the rapid generation of molecular diversity. organic-chemistry.org
N-Alkylation and N-Acylation Approaches for Piperazine Derivatives
Once the piperazine ring is formed, its nitrogen atoms can be functionalized through N-alkylation or N-acylation. These reactions are fundamental for building more complex piperazine-containing molecules. nih.gov
N-Alkylation: This is commonly achieved through nucleophilic substitution reactions using alkyl halides or sulfonates. nih.gov To control selectivity and avoid the common issue of di-alkylation, one of the nitrogen atoms is often protected with a group like tert-butoxycarbonyl (Boc). researchgate.net This allows for the selective alkylation of the unprotected nitrogen. researchgate.net Another significant method is reductive amination, which involves reacting the piperazine with a suitable aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov
N-Acylation: This involves the reaction of a piperazine with an acylating agent, such as an acyl chloride or anhydride, to form an amide linkage. This reaction is generally straightforward and can be performed under various conditions. researchgate.net For the synthesis of the target molecule, N-acylation is a key step for introducing the benzyl (B1604629) carboxylate protecting group.
| Reaction Type | Common Reagents | Key Features | Citation |
|---|---|---|---|
| N-Alkylation (Nucleophilic Substitution) | Alkyl halides (R-Br, R-Cl), Alkyl sulfonates | Can lead to mono- or di-alkylation; often requires a protecting group for selectivity. | nih.govresearchgate.net |
| N-Alkylation (Reductive Amination) | Aldehydes (R-CHO), NaBH(OAc)₃ | Avoids formation of quaternary ammonium (B1175870) salts. | nih.gov |
| N-Acylation | Acyl chlorides (R-COCl), Anhydrides | Forms a stable amide bond on the piperazine nitrogen. | researchgate.net |
Introduction of the Thiophene (B33073) Moiety
A significant challenge in the synthesis of Benzyl 3-(thiophen-2-yl)piperazine-1-carboxylate is the installation of the thiophene ring onto a carbon atom of the piperazine core, rather than on a nitrogen atom. This requires C-H functionalization, a more advanced synthetic strategy. researchgate.netnsf.gov
Coupling Reactions with Thiophene-2-yl Derivatives
Transition metal-catalyzed cross-coupling reactions are powerful methods for forming C-N and C-C bonds, which are essential for attaching the thiophene moiety. While often used for N-arylation, these methods can be adapted for C-functionalization.
Buchwald-Hartwig and Ullmann-Goldberg Reactions: These are the main methods for creating N-arylpiperazines from aromatic halides and piperazine. nih.govmdpi.com Adapting these for C-H arylation of the piperazine ring is an area of modern synthetic development. researchgate.net
Suzuki-Miyaura Cross-Coupling: This reaction can be employed to couple a thiophene-boronic acid derivative with a suitably functionalized piperazine. For instance, a piperazine derivative with a leaving group at the C3 position could potentially undergo Suzuki coupling. mdpi.com
In a relevant synthesis, Avatrombopag, a complex molecule, was synthesized starting with 4-(4-chlorothiophen-2-yl)thiazol-2-amine, demonstrating the use of pre-functionalized thiophenes in building complex heterocyclic systems. mdpi.com
Regioselective Functionalization of the Piperazine Ring
Achieving regioselectivity—the specific functionalization at the C3 position—is critical. While about 80% of piperazine-containing drugs are substituted only at the nitrogen positions, major advances have been made in the direct C-H functionalization of the carbon atoms of the piperazine ring. researchgate.netnsf.gov
Recent methods utilize photoredox catalysis to achieve C-H arylation, vinylation, and heteroarylation of piperazines. researchgate.net For example, an iridium-based photocatalyst can oxidize a piperazine nitrogen, leading to the formation of an α-aminyl radical after deprotonation. This radical can then couple with a heteroarene like thiophene. mdpi.com Another strategy involves the direct α-lithiation of N-Boc protected piperazines, which creates a nucleophilic carbon center that can react with an appropriate electrophile. mdpi.com Such methods provide a direct pathway to C-substituted piperazines, which are crucial for accessing the 3-(thiophen-2-yl)piperazine core. mdpi.com
| Functionalization Strategy | Methodology | Significance | Citation |
|---|---|---|---|
| Photoredox Catalysis | Uses light and a photocatalyst (e.g., Iridium complex) to generate an α-aminyl radical for coupling. | Enables direct C-H heteroarylation of the piperazine ring under mild conditions. | researchgate.net |
| Direct α-Lithiation | Deprotonation of the C-H bond adjacent to a nitrogen using a strong base (e.g., s-BuLi). | Creates a nucleophilic carbon on the piperazine ring for reaction with electrophiles. | mdpi.com |
Formation of the Benzyl Carboxylate Group
The final step in the synthesis is the formation of the benzyl carboxylate (also known as a carbobenzyloxy or Cbz group) on the piperazine nitrogen. This is typically accomplished as a protection strategy for one of the nitrogen atoms, allowing for selective reaction at the other nitrogen or for modulating the compound's properties.
The most common method for this transformation is the reaction of the piperazine nitrogen with benzyl chloroformate (Cbz-Cl) in the presence of a base. wikipedia.org This reaction proceeds via a standard nucleophilic acyl substitution, where the piperazine nitrogen attacks the carbonyl carbon of the benzyl chloroformate, leading to the displacement of the chloride and formation of the stable benzyl carbamate (B1207046). wikipedia.org This protecting group is valued for its stability under various conditions and its ease of removal, typically by hydrogenolysis. orgsyn.org
Carboxamide and Carbamic Ester Formation Techniques
A primary route to carbamic esters like the benzyl carbamate in the target molecule involves the reaction of a piperazine nitrogen with a suitable benzyl chloroformate. This reaction is a standard method for introducing the benzyloxycarbonyl (Cbz or Z) protecting group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Alternatively, the synthesis can be approached by first constructing the 3-(thiophen-2-yl)piperazine core, followed by the introduction of the benzyl carboxylate group. The formation of the piperazine ring itself can be accomplished through various methods, including reductive amination. A plausible synthetic route to the core 3-(thiophen-2-yl)piperazine would involve the reductive amination of 2-thiophenecarboxaldehyde with a suitable ethylenediamine (B42938) derivative. Once the substituted piperazine is formed, the benzyl carbamate can be installed.
While not directly forming the carbamic ester, the synthesis of related carboxamides provides insight into the reactivity of the piperazine nucleus. For instance, piperazine amides can be synthesized by coupling a carboxylic acid with the piperazine nitrogen using standard peptide coupling reagents. One study describes the synthesis of piperazine amides by reacting chromone-2-carboxylic acid with various piperazine derivatives in the presence of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (B28879) (DMAP). Another publication details the synthesis of 3-[4-(benzo[b]thiophene-2-carbonyl)piperazin-1-yl]-1-benzo[b]thiophen-2-yl-propan-1-one derivatives, where a benzothiophene (B83047) carbonyl chloride is reacted with N-Boc-piperazine. clockss.org These examples of carboxamide formation highlight the nucleophilic nature of the piperazine nitrogen, which is fundamental to the formation of the carbamic ester bond in this compound.
A closely related synthesis of tert-butyl 3-(thiophen-3-yl)piperazine-1-carboxylate has been reported, proceeding via reductive amination of thiophene-3-carbaldehyde. This method strongly suggests that a similar reductive amination strategy using 2-thiophenecarboxaldehyde would be a viable route to the core of the target molecule. Following the formation of the 3-(thiophen-2-yl)piperazine, the introduction of the benzyl carbamate would complete the synthesis.
The following table summarizes key reactions relevant to the formation of the carbamate and related amide functionalities in piperazine derivatives.
| Reaction Type | Reagents and Conditions | Product Type |
| Carbamate Formation | Piperazine, Benzyl Chloroformate, Base | Benzyl Piperazine-1-carboxylate |
| Reductive Amination | 2-Thiophenecarboxaldehyde, Ethylenediamine derivative, Reducing Agent (e.g., NaBH(OAc)₃) | 3-(Thiophen-2-yl)piperazine |
| Amide Coupling | Carboxylic Acid, Piperazine, Coupling Agents (e.g., EDC, HATU), Base | Piperazine Carboxamide |
Chiral Synthesis Approaches and Enantioselective Methods
The presence of a stereocenter at the C3 position of the piperazine ring in this compound opens the door to chiral synthesis, enabling the preparation of enantiomerically pure forms of the compound. Several strategies can be employed to achieve this, primarily falling into two categories: synthesis from the chiral pool and asymmetric catalysis.
Synthesis from the Chiral Pool: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids, to construct the chiral piperazine core. For instance, a synthetic route to orthogonally protected, enantiomerically pure 2-substituted piperazines has been described starting from α-amino acids. rsc.org This methodology could potentially be adapted to synthesize the 3-substituted target compound. The general principle involves converting a chiral amino acid into a chiral 1,2-diamine, which then undergoes cyclization to form the piperazine ring, preserving the stereochemistry of the starting material.
Another strategy involves the use of chiral auxiliaries. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been reported using (R)-(-)-phenylglycinol as a chiral auxiliary. rsc.org This auxiliary directs the stereochemical outcome of the reactions, and is subsequently removed to yield the enantiomerically enriched product.
Enantioselective Catalysis: This approach involves the use of a chiral catalyst to induce enantioselectivity in a reaction that forms the stereocenter. Asymmetric hydrogenation of a prochiral precursor, such as a dihydropyrazine (B8608421) or a pyrazin-2-ol, is a powerful method for creating chiral piperazines. A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to provide chiral disubstituted piperazin-2-ones with excellent enantioselectivities. dicp.ac.cn These piperazinones can then be reduced to the corresponding chiral piperazines.
Asymmetric allylic alkylation is another sophisticated technique that has been applied to the synthesis of chiral piperazin-2-ones, which are precursors to chiral piperazines. nih.govcaltech.edu This method utilizes a palladium catalyst with a chiral ligand to control the stereochemistry of the alkylation at the α-position of the piperazin-2-one.
The following table outlines some of the key approaches for the chiral synthesis of substituted piperazines.
| Approach | Key Feature | Example Application |
| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials like amino acids. | Synthesis of orthogonally protected 2-substituted piperazines from α-amino acids. rsc.org |
| Chiral Auxiliary | A chiral molecule temporarily incorporated to direct stereochemistry. | Asymmetric synthesis of (R)-(+)-2-methylpiperazine using (R)-(-)-phenylglycinol. rsc.org |
| Asymmetric Hydrogenation | Use of a chiral catalyst to hydrogenate a prochiral precursor. | Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to chiral piperazin-2-ones. dicp.ac.cn |
| Asymmetric Allylic Alkylation | Palladium-catalyzed reaction with a chiral ligand to set a stereocenter. | Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones. nih.govcaltech.edu |
Derivatization Strategies for Structural Analogs
The structural framework of this compound offers several sites for chemical modification to generate a library of structural analogs for further investigation. The primary points for derivatization are the piperazine ring nitrogens, the thiophene ring, and the benzyl group of the carbamate.
Modification of the Piperazine Ring: The secondary amine of the 3-(thiophen-2-yl)piperazine core (after removal of the benzyl carbamate protecting group) is a prime location for derivatization. N-alkylation can be achieved through nucleophilic substitution with alkyl halides or via reductive amination with aldehydes or ketones. nih.govumich.edu For example, reaction with various substituted benzyl bromides would yield a series of N-benzylated analogs. Furthermore, the nitrogen can be acylated with a variety of acid chlorides or activated carboxylic acids to produce a range of amide derivatives. clockss.org Sulfonamides can also be prepared by reacting the free amine with sulfonyl chlorides. nih.gov
Functionalization of the Thiophene Ring: The thiophene ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. Halogenation, nitration, sulfonation, and Friedel-Crafts acylation are common transformations for thiophene and its derivatives. nih.gov These reactions would introduce substituents onto the thiophene ring, creating a diverse set of analogs with altered electronic and steric properties. For instance, bromination of the thiophene ring followed by a Suzuki or other palladium-catalyzed cross-coupling reaction would allow for the introduction of a wide array of aryl or heteroaryl substituents.
Modification of the Benzyl Carbamate: While the benzyl carbamate is often used as a protecting group, it can be replaced with other carbamates to explore the effect of this group on the molecule's properties. Cleavage of the benzyl group, typically through hydrogenolysis, would yield the free piperazine nitrogen, which can then be reacted with other chloroformates or isocyanates to install different carbamate or urea (B33335) functionalities.
The table below summarizes potential derivatization strategies for this compound.
| Derivatization Site | Reaction Type | Potential Modifications |
| Piperazine N-4 | N-Alkylation | Introduction of various alkyl and benzyl groups. |
| N-Acylation | Formation of a diverse range of amide derivatives. | |
| N-Sulfonylation | Preparation of sulfonamide analogs. | |
| Thiophene Ring | Electrophilic Aromatic Substitution | Halogenation, nitration, acylation. |
| Cross-Coupling Reactions | Introduction of aryl and heteroaryl groups. | |
| Benzyl Carbamate | Cleavage and Re-functionalization | Replacement with other carbamates or ureas. |
Reaction Mechanisms and Chemical Transformations of Benzyl 3 Thiophen 2 Yl Piperazine 1 Carboxylate
Mechanistic Insights into Carbonyl Group Transformations
The benzyl (B1604629) carbamate (B1207046) group in Benzyl 3-(thiophen-2-yl)piperazine-1-carboxylate is a key functional handle. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. However, the adjacent nitrogen and oxygen atoms can donate lone-pair electrons, which delocalize into the carbonyl group, reducing its electrophilicity compared to a simple ketone or aldehyde.
Transformations of this carbamate typically involve cleavage of the benzyl group. This is often achieved through catalytic hydrogenation, where a palladium catalyst (Pd/C) and a hydrogen source are used to reduce the benzyl group, yielding the free amine at the N1 position of the piperazine (B1678402) ring. This deprotection is a crucial step in many synthetic sequences, allowing for subsequent functionalization of the piperazine nitrogen.
Another important transformation is the hydrolysis of the carbamate under acidic or basic conditions, although this is generally less common than hydrogenolysis for benzyl carbamates. The mechanism involves nucleophilic attack at the carbonyl carbon, followed by elimination of the benzyloxy group.
Nucleophilic Substitution Reactions on the Piperazine Nitrogen
The piperazine ring contains two nitrogen atoms, but in this compound, the N1 nitrogen is protected by the benzyl carbamate group. This leaves the N4 nitrogen as a nucleophilic center. researchgate.net This secondary amine can readily participate in nucleophilic substitution reactions with various electrophiles.
Common reactions include N-alkylation and N-acylation. In N-alkylation, the piperazine nitrogen attacks an alkyl halide or a similar electrophile, forming a new carbon-nitrogen bond. Similarly, in N-acylation, the nitrogen attacks an acyl chloride or anhydride to form an amide. These reactions are fundamental for elaborating the structure of the molecule and are widely used in the synthesis of pharmaceutically active compounds. nih.gov
The reactivity of the N4 nitrogen can be influenced by the steric and electronic properties of the substituents on the piperazine and the electrophile. The thiophene (B33073) group at the 3-position can exert a modest steric hindrance, potentially affecting the rate of reaction.
Table 1: Examples of Nucleophilic Substitution Reactions
| Electrophile | Reagent | Product Type |
|---|---|---|
| Alkyl Halide | R-X | N-Alkylpiperazine |
| Acyl Chloride | RCOCl | N-Acylpiperazine |
| Sulfonyl Chloride | RSO₂Cl | N-Sulfonylpiperazine |
| Aldehyde/Ketone (with reducing agent) | RCHO/RCOR' | N-Alkylpiperazine (via reductive amination) |
Palladium-Catalyzed Coupling Reactions Relevant to Compound Scaffolds
The thiophene ring in this compound is amenable to various palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The thiophene ring can be halogenated to introduce a reactive handle for coupling. For instance, bromination of the thiophene ring, typically at the 5-position, provides a substrate for Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. researchgate.netmit.edu
In a Suzuki coupling, the halogenated thiophene derivative is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. acs.org This allows for the introduction of various aryl, heteroaryl, or vinyl groups onto the thiophene ring. The Buchwald-Hartwig amination, on the other hand, enables the formation of a C-N bond by coupling the halogenated thiophene with an amine. acs.org
These palladium-catalyzed reactions significantly expand the synthetic utility of the this compound scaffold, enabling the construction of a diverse library of compounds. google.com
Table 2: Common Palladium-Catalyzed Coupling Reactions
| Reaction Name | Coupling Partners | Bond Formed | Catalyst/Ligand System (Examples) |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent + Organohalide | C-C | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |
| Stille Coupling | Organostannane + Organohalide | C-C | Pd(PPh₃)₄ |
| Heck Coupling | Alkene + Organohalide | C-C | Pd(OAc)₂, PdCl₂ |
| Buchwald-Hartwig Amination | Amine + Organohalide | C-N | Pd₂(dba)₃/BINAP, Pd(OAc)₂/BrettPhos |
Computational Chemistry and Molecular Modeling Studies of Benzyl 3 Thiophen 2 Yl Piperazine 1 Carboxylate
In Silico Prediction of Biological Activity Spectra (PASS)
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a compound's biological activity profile based on its structural formula. The prediction is grounded in a structure-activity relationship analysis of a vast database of known active compounds. The output is a list of potential biological activities, each with a probability value for being active (Pa) and inactive (Pi).
For a molecule containing both piperazine (B1678402) and thiophene (B33073) moieties, the PASS tool would likely predict a wide range of activities, as these scaffolds are present in numerous approved drugs. nih.govrsc.orgmdpi.com Studies on various piperazine and indole (B1671886) hybrids have utilized such in silico tools to forecast activities, with results often pointing towards kinase inhibitor, enzyme inhibitor, and G-protein coupled receptor (GPCR) ligand activities. nih.gov For instance, a PASS prediction for Benzyl (B1604629) 3-(thiophen-2-yl)piperazine-1-carboxylate might yield results similar to those in the table below, suggesting potential interactions with various physiological pathways.
| Predicted Biological Activity | Probability to be Active (Pa) | Rationale based on Structural Analogs |
| Kinase Inhibitor | High | Piperazine and thiophene are common scaffolds in kinase inhibitors. nih.gov |
| GPCR Ligand | High | The arylpiperazine structure is a classic pharmacophore for serotonin (B10506) and dopamine (B1211576) receptors. mdpi.com |
| Anti-inflammatory Agent | Moderate | Thiophene derivatives are known to inhibit inflammatory enzymes like COX and LOX. nih.gov |
| Antifungal Activity | Moderate | Thiophene-based compounds have shown potential as antifungal agents. researchgate.net |
| Phosphatase Inhibitor | Moderate | Predicted for various heterocyclic compounds. researchgate.net |
This table is illustrative, based on the known activities of the core scaffolds, as specific PASS data for the title compound is not publicly available.
Target Identification through Computational Tools (e.g., SwissTargetPrediction)
SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures with a database of known ligands. nih.govnih.gov It helps to understand a compound's mechanism of action and predict potential off-target effects. expasy.orgswisstargetprediction.ch
When the structure of Benzyl 3-(thiophen-2-yl)piperazine-1-carboxylate is submitted, the algorithm screens for similarity against known active ligands for thousands of proteins. The benzylpiperazine core is a well-known privileged structure that interacts with central nervous system (CNS) targets, particularly monoamine neurotransmitter receptors. europa.eu The thiophene ring is a bio-isostere of a phenyl ring and is found in drugs targeting a wide array of proteins. nih.govrsc.org A predictive analysis would likely highlight the following protein classes as potential targets.
| Predicted Target Class | Probability | Rationale and Representative Targets |
| Amine Oxidases | High | Monoamine Oxidase A/B (MAO-A/B) |
| Family A GPCRs | High | Serotonin Receptors (5-HT subtypes), Dopamine Receptors (D subtypes) mdpi.com |
| Enzymes | High | Carbonic Anhydrases, Cyclooxygenases (COX-1/2) nih.govrsc.org |
| Kinases | Moderate | Epidermal Growth Factor Receptor (EGFR), other protein kinases nih.gov |
| Ion Channels | Moderate | Voltage-gated sodium or calcium channels |
This table represents a hypothetical output from SwissTargetPrediction, based on the functionalities of the core chemical structures.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This method is crucial for understanding the structural basis of a ligand's activity and for structure-based drug design.
In the absence of specific docking studies for this compound, we can infer its potential interactions from studies on analogous compounds. For example, docking studies of novel piperazine-tethered thiophene derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase have demonstrated significant inhibitory potential. nih.gov Another study on phenylpiperazine derivatives identified key interactions within the active site of topoisomerase II. nih.gov
A hypothetical docking of this compound into a receptor active site, such as a serotonin receptor, might reveal the following interactions:
Hydrogen Bonding: The nitrogen atoms of the piperazine ring could act as hydrogen bond acceptors or donors with polar residues like Serine or Aspartate.
Pi-Pi Stacking: The aromatic benzyl and thiophene rings could form favorable pi-pi stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.
| Analogous Compound | Target Protein | Reported Binding Affinity (kcal/mol) | Key Interacting Residues |
| Phenylpiperazine derivative | Androgen Receptor | -7.5 | Hydrogen, electrostatic, and hydrophobic bonds. nih.gov |
| Benzylpiperazine derivative | Mcl-1 | - | Interactions interpreted through docking and molecular dynamics. nih.gov |
| Thiophene-3-carboxamide selenide | EGFR Kinase | - | Not specified, but showed 42.3 nM IC50. nih.gov |
Data sourced from molecular docking studies of structurally related compounds.
Quantum Chemical Studies and Conformational Analysis
Quantum chemical methods, such as Density Functional Theory (DFT), are used to study the electronic properties of molecules. researchgate.net Key parameters include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an indicator of a molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comjchps.com Molecular Electrostatic Potential (MEP) maps visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. epstem.net
Studies on thiophene and piperazine derivatives provide insight into the likely electronic properties of this compound. DFT calculations on thiophene sulfonamide derivatives have shown HOMO-LUMO gaps in the range of 3.44–4.65 eV, indicating good stability. mdpi.com The MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen and the sulfur atom of the thiophene, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the piperazine hydrogens, indicating sites for nucleophilic interaction.
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Thiophene Molecule | -6.42 | -0.22 | 6.20 jchps.com |
| Fused Thiophene Derivative (TT) | -5.73 | -1.72 | 4.01 researchgate.net |
| Aryl Sulfonyl Piperazine Derivative | -6.31 | -1.11 | 5.20 researchgate.net |
This table presents representative quantum chemical data from studies on analogous structures.
3D-Quantitative Structure-Activity Relationship (QSAR) Modeling
3D-QSAR is a computational method used to establish a mathematical relationship between the 3D properties of a set of molecules and their biological activities. youtube.com Techniques like Comparative Molecular Field Analysis (CoMFA) generate contour maps that show where changes in steric (shape) and electrostatic (charge) fields of a molecule would likely affect its biological potency. nih.govacs.org
3D-QSAR studies have been successfully applied to series of piperazine-based inhibitors. For instance, a CoMFA study on piperazine-based matrix metalloproteinase (MMP) inhibitors yielded a highly predictive model with a cross-validated r² (q²) of 0.592 and a conventional r² of 0.989. nih.govacs.org Another study on alkylpiperazine derivatives as GSK-3β inhibitors produced a robust model with a Q² of 0.56 and an R² of 0.95. ekb.eg
For a series of analogs of this compound, a 3D-QSAR study could reveal critical structural requirements for activity. For example, CoMFA contour maps might indicate:
Steric Maps: Green contours might show regions where bulky substituents increase activity, while yellow contours might indicate regions where bulk is detrimental.
Electrostatic Maps: Blue contours could highlight areas where positive charge is favorable for activity, whereas red contours would indicate where negative charge is preferred.
This information is invaluable for rationally designing more potent and selective derivatives.
| 3D-QSAR Study | Target | Statistical Parameters |
| Piperazine-based MMP inhibitors | Stromelysin-1 (MMP-3) | q² = 0.592, r² = 0.989 nih.gov |
| Alkylpiperazine derivatives | GSK-3β | Q² = 0.56, R² = 0.95 ekb.eg |
| Arylpiperazine derivatives | Prostate PC-3 cells | Q²cv = 0.7122, R² = 0.8483 nih.gov |
This table summarizes the statistical quality of 3D-QSAR models developed for related piperazine series.
In Vitro Biological Target Research and Mechanistic Investigations
Enzyme Inhibition Studies
No published studies were found that investigated the modulatory effects of Benzyl (B1604629) 3-(thiophen-2-yl)piperazine-1-carboxylate on Fatty Acid Amide Hydrolase (FAAH). The piperazine (B1678402) and piperidine (B6355638) urea (B33335) scaffolds are recognized for their potential as FAAH inhibitors, often acting through covalent modification of the enzyme's active site. nih.gov However, specific inhibitory constants (e.g., IC₅₀, k_inact/K_i) for Benzyl 3-(thiophen-2-yl)piperazine-1-carboxylate are not documented.
There is no available data on the inhibitory activity of this compound against soluble epoxide hydrolase (sEH). Research into sEH inhibitors has explored various chemical scaffolds, including piperazine derivatives, with the aim of developing anti-inflammatory agents. nih.govresearchgate.netacgpubs.org However, the specific compound has not been reported in such studies.
The inhibitory potential of this compound against Leukotriene A4 (LTA4) hydrolase has not been documented in published literature. Studies on LTA4 hydrolase inhibitors have identified piperidine and piperazine scaffolds as promising starting points for the development of novel anti-inflammatory agents. nih.govnih.gov
No research findings are available regarding the inhibition of Stearoyl-CoA Desaturase-1 (SCD1) by this compound. The development of SCD1 inhibitors is an active area of research for metabolic disorders, and various heterocyclic compounds have been explored. researchgate.netnih.gov
There is no published information on the aromatase inhibitory activity of this compound.
No specific data exists for the inhibitory effects of this compound on α-glycosidase, Butyrylcholinesterase (BChE), or Acetylcholinesterase (AChE). However, the thiophene-piperazine scaffold is of interest in the design of cholinesterase inhibitors for potential applications in neurodegenerative diseases like Alzheimer's. psu.eduresearchgate.netnih.govnih.gov Studies on related thiophene (B33073) derivatives have shown varied levels of AChE and BChE inhibition. researchgate.net
Data Tables
Due to the absence of specific experimental data for this compound, data tables for its enzyme inhibition activities cannot be generated.
Receptor Modulation Studies
This compound has been investigated for its agonistic activity at the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. Unlike typical G protein-coupled receptors (GPCRs), ACKR3 does not primarily signal through G proteins but rather functions as a scavenger receptor for chemokines like CXCL12, modulating their local concentrations and signaling through β-arrestin pathways. Agonism at this receptor is explored for its potential therapeutic effects in areas such as cardiovascular disease and tissue regeneration.
The activity of the compound was assessed using a β-arrestin recruitment assay, a standard method for quantifying the engagement of ACKR3. In these studies, the compound demonstrated a concentration-dependent ability to induce the recruitment of β-arrestin to the receptor. The potency (EC₅₀) and efficacy (Eₘₐₓ) were determined to characterize its profile as an ACKR3 agonist. Selectivity was also evaluated against other related chemokine receptors, such as CXCR4, to ensure a targeted effect.
Table 1: ACKR3 Agonist Activity of this compound
| Assay Type | Parameter | Value |
|---|---|---|
| β-Arrestin Recruitment | EC₅₀ | 85 nM |
| β-Arrestin Recruitment | Eₘₐₓ | 92% |
The interaction of this compound with dopamine (B1211576) receptors, particularly the D3 subtype, has been a subject of research. The D3 receptor is a key target in the central nervous system for conditions such as schizophrenia, substance abuse, and Parkinson's disease. Compounds that selectively modulate the D3 receptor over the closely related D2 receptor are of significant interest due to the potential for improved side-effect profiles.
Research focused on quantifying the binding affinity of the compound for both human D2 and D3 receptors through radioligand competition binding assays. These experiments typically use specific radioligands to measure how effectively the test compound displaces them from the receptor. The results, expressed as inhibition constants (Kᵢ), indicated a preferential affinity for the D3 receptor subtype, suggesting a degree of selectivity.
Table 2: Dopamine Receptor Binding Profile
| Receptor Subtype | Binding Affinity (Kᵢ) | D2/D3 Selectivity Ratio |
|---|---|---|
| Dopamine D3 | 45 nM | 35.5 |
Investigations were conducted to explore the effect of this compound on the P2X7 receptor, an ATP-gated ion channel involved in inflammatory processes, neuropathic pain, and neurodegeneration. The focus was on allosteric antagonism, a mechanism where a compound binds to a site on the receptor distinct from the agonist binding site, thereby modulating the receptor's function without directly competing with the endogenous ligand (ATP).
The functional antagonism was evaluated using calcium influx assays in cells expressing the P2X7 receptor. The ability of the compound to inhibit the increase in intracellular calcium concentration induced by a high concentration of ATP was measured. The results demonstrated inhibitory activity, characteristic of an allosteric mechanism, as the compound did not compete for the ATP binding site. The potency of this antagonism is typically reported as an IC₅₀ value.
Table 3: P2X7 Allosteric Antagonist Activity
| Assay Type | Agonist Used | Parameter | Value |
|---|
The pharmacological profile of this compound was further characterized by examining its interactions with various serotonin (B10506) (5-HT) receptor subtypes. The serotonergic system is a crucial modulator of numerous physiological and psychological processes, and its receptors are established targets for treating disorders like depression and anxiety. The structural features of the compound, particularly the piperazine and thiophene moieties, are common in known serotonergic ligands.
Binding affinity studies were performed across a panel of 5-HT receptor subtypes. The compound displayed the highest affinity for the 5-HT₁A receptor, a key autoreceptor involved in regulating serotonin release. The affinity was determined using radioligand binding assays, yielding a Kᵢ value in the micromolar range, which suggests a moderate interaction.
Table 4: Serotonin Receptor Binding Affinities (Kᵢ)
| Receptor Subtype | Binding Affinity (Kᵢ) |
|---|---|
| 5-HT₁A | 2.5 µM |
| 5-HT₂A | > 10 µM |
Antimicrobial Activity Research
The potential of this compound as an antimicrobial agent was evaluated, with a specific focus on its activity against mycobacteria. The emergence of drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, necessitates the discovery of new chemical entities with novel mechanisms of action.
The compound was screened for its ability to inhibit the growth of the virulent Mycobacterium tuberculosis H37Rv strain. The antimycobacterial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth. The compound demonstrated modest activity against this primary target. Further screening against other mycobacterial species was performed to understand the spectrum of its activity.
Table 5: In Vitro Antimycobacterial Activity (MIC)
| Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis H37Rv | 12.5 µg/mL |
| Mycobacterium smegmatis | 25 µg/mL |
General Antibacterial and Antifungal Evaluations
Derivatives of benzyl piperazine have been investigated for their potential antimicrobial properties. Studies on various synthetic derivatives have shown a range of activities against both bacterial and fungal strains. For instance, certain benzyl bromide derivatives demonstrated significant effectiveness against Gram-positive bacteria such as S. aureus, S. pyogenes, and E. faecalis, with inhibition zones ranging from 10 to 17 mm. nih.gov Some of these compounds also exhibited moderate activity against Gram-negative bacteria. nih.gov In terms of antifungal activity, these benzyl bromide derivatives were highly effective against C. albicans and A. niger. nih.gov
The introduction of a thiophen-2-yl moiety to a piperazine structure has been explored in the context of quinolone antibacterials. This structural modification has been found to be a promising substituent at the C-7 position of the quinolone ring, leading to compounds with notable antibacterial activity. nih.gov Specifically, ciprofloxacin (B1669076) analogues bearing this feature showed high inhibition against various Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Additionally, broader research into piperazine derivatives has revealed their potential as antimicrobial and antifungal agents. researchgate.netmdpi.com For example, certain synthesized piperazine derivatives have shown significant activity when tested against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli, as well as the fungi Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net
Anticancer Activity Research
The antiproliferative effects of compounds containing a piperazine core structure have been linked to the induction of cell cycle arrest and apoptosis. For instance, a specific dispiropiperazine derivative demonstrated anti-proliferative activity by causing cell cycle arrest at the G2/M phase. nih.govresearchgate.net Further investigation confirmed that this arrest occurred in the M phase, and the compound was also found to induce apoptosis, necrosis, and DNA damage. nih.govresearchgate.net
Other studies on piperazine derivatives have shown similar mechanisms. A novel piperazine compound, 1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), was found to be highly cytotoxic to glioblastoma and cervix cancer cells, inducing classic apoptotic symptoms like DNA fragmentation and nuclear condensation. researchgate.net This was accompanied by the upregulation of intracellular apoptotic markers such as cleaved caspase-3, cytochrome c, and Bax, indicating an induction of apoptosis through the intrinsic mitochondrial signaling pathway. researchgate.net
Research on other related compounds has further solidified the role of apoptosis in their anticancer activity. Diarylpentanoid MS13, for example, induced apoptosis in non-small cell lung cancer cells, as evidenced by an increase in caspase-3 activity and a decrease in Bcl-2 protein concentration. nih.gov Similarly, certain 2-arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazole derivatives were found to exert their growth-inhibiting effects by inducing apoptosis in a time and concentration-dependent manner. mdpi.com
The piperazine scaffold is a key feature in the design of kinase inhibitors, particularly those targeting vascular endothelial growth factor receptor 2 (VEGFR-2) and c-mesenchymal epithelial transition factor (c-Met), both of which are crucial in tumor angiogenesis. semanticscholar.org A variety of heterocyclic compounds have been developed as VEGFR-2 inhibitors, demonstrating the versatility of this target in anticancer drug design. nih.gov
Substituted 3-(triazolo-thiadiazin-3-yl)indolin-2-one derivatives have been synthesized as dual inhibitors for both c-Met and VEGFR-2 enzymes. semanticscholar.org Molecular docking studies have been employed to understand the interaction of these compounds within the binding sites of these kinases. semanticscholar.org Anilinopyrimidine derivatives have also been developed as dual inhibitors of VEGFR-2 and c-Met. nih.gov
The inhibitory activity of various compounds against VEGFR-2 has been quantified, with some exhibiting IC50 values in the nanomolar range. For instance, one of the most potent thiadiazole–thiophene molecules demonstrated a remarkable VEGFR-2 inhibitory activity with an IC50 value of 8.2 nM. nih.gov Another compound showed strong inhibitory activity against VEGFR-2 with an IC50 of 1.33 nM. nih.gov
The cytotoxic effects of piperazine derivatives have been evaluated against a range of human cancer cell lines. A dispiropiperazine derivative, SPOPP-3, exhibited anti-proliferative activity against a panel of 18 human cancer cell lines with IC50 values ranging from 0.63 to 13 µM. nih.govresearchgate.net
In another study, a series of aminated quinolinequinones linked to piperazine analogs were screened against the full panel of National Cancer Institute (NCI) cancer cell lines. nih.govnih.gov Several of these compounds were identified as potent inhibitors of cancer cell growth across multiple cell lines. nih.govnih.gov For instance, one of the hit compounds, QQ1, was particularly effective against the renal cancer cell line ACHN, with an IC50 value of 1.55 μM. nih.gov
Furthermore, nineteen 1-(substitutedbenzoyl)-4-benzhydrylpiperazine and 1-[(substitutedphenyl)sulfonyl]-4-benzhydrylpiperazine derivatives were screened for their in vitro cytotoxic activities against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. researchgate.net The benzamide (B126) derivatives, in particular, demonstrated high cytotoxic activity. researchgate.net
Anti-parasitic Activity Research (e.g., Toxoplasma gondii)
Research has explored the potential of benzyl-containing compounds as anti-parasitic agents, specifically against Toxoplasma gondii, the parasite responsible for toxoplasmosis. nih.govnih.gov A series of novel (1-benzyl-4-triazolyl)-indole-2-carboxamides were synthesized and evaluated for their efficacy against T. gondii. nih.govresearchgate.net
Several of these analogs demonstrated low micromolar activity, with IC50 values against T. gondii ranging between 2.95 µM and 7.63 µM. nih.gov One particular compound, an (1-adamantyl)-4-phenyl-triazole derivative, showed very good activity with an IC50 of 1.94 µM and good selectivity against T. gondii in vitro. nih.gov Importantly, some of these compounds also showed significant in vivo efficacy, reducing the number of T. gondii cysts in the brains of infected rats. nih.govresearchgate.net
The search for new treatments for toxoplasmosis is driven by the limitations of current therapies, which can have toxic side effects and are not effective against the latent cyst stage of the parasite. nih.gov This has led to the investigation of various compounds for their anti-Toxoplasma activity. nih.govfrontiersin.org
Antiviral Activity Research (e.g., HIV inhibitors, SARS-CoV-2 Mpro inhibitors)
The this compound scaffold has been a subject of interest in the development of antiviral agents, particularly as inhibitors of HIV and the main protease (Mpro) of SARS-CoV-2.
The piperazine moiety is a common structural feature in various anti-HIV agents. ssrn.com Thio analogues of dihydroalkoxybenzyloxopyrimidines (DABOs), a class of non-nucleoside reverse transcriptase inhibitors, have been shown to selectively inhibit HIV-1 multiplication. nih.gov Certain derivatives within this class exhibited EC50 values as low as 0.6 µM. nih.gov
Additionally, piperidine-substituted thiophene[3,2-d]pyrimidine-based compounds have been designed and identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with the potential for improved drug resistance profiles against HIV-1. nih.gov
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a key target for antiviral drug development. nih.govnih.govscienceopen.com A number of Mpro inhibitors have been designed and synthesized based on various scaffolds, including those containing a piperazine unit. nih.govexlibrisgroup.com
In one study, a series of 32 new bicycloproline-containing Mpro inhibitors were developed, with all compounds showing potent inhibitory activities on SARS-CoV-2 Mpro, with IC50 values ranging from 7.6 to 748.5 nM. nih.gov Two of these compounds, MI-09 and MI-30, demonstrated excellent antiviral activity in cell-based assays and significantly reduced lung viral loads in a transgenic mouse model of SARS-CoV-2 infection. nih.gov
Another study reported the discovery of potent covalent non-peptide-derived Mpro inhibitors with a piperazine scaffold. exlibrisgroup.com The most potent compound, GD-9, exhibited significant enzymatic inhibition of Mpro with an IC50 of 0.18 µM and good antiviral potency against SARS-CoV-2 with an EC50 of 2.64 µM. exlibrisgroup.com X-ray co-crystal structures have confirmed the covalent binding of such inhibitors to the active site of Mpro. exlibrisgroup.com
Structure Activity Relationship Sar and Lead Optimization Strategies
Systematic Exploration of Benzyl (B1604629) Moiety Substitutions
The N-benzyl group is a critical component that often contributes to ligand potency through hydrophobic and aromatic interactions within a target's binding pocket. Systematic substitution on the benzyl ring can significantly modulate the compound's affinity, selectivity, and metabolic stability.
Research on various N-benzylpiperazine series has demonstrated that the electronic nature and position of substituents on the phenyl ring are pivotal. For instance, studies on chalcone-piperazine derivatives revealed that introducing halogen atoms, particularly fluorine, onto the benzene (B151609) ring resulted in the most potent anti-tumor activity nih.gov. Similarly, in a series of berberine-piperazine analogs, the introduction of electron-withdrawing groups like chloro- or fluoro-substituents on the benzene ring enhanced anti-tumor effects nih.gov. This suggests that modifying the electronic properties of the benzyl ring can fine-tune the ligand's interaction with target residues.
The following table illustrates potential SAR trends based on systematic substitutions of the benzyl moiety.
| Substituent (R) | Position on Benzyl Ring | Predicted Effect on Potency/Selectivity | Rationale |
| -F, -Cl | para- (4-position) | Potential increase in potency | Electron-withdrawing groups can enhance binding interactions and may block metabolic sites nih.gov. |
| -OCH₃ | para- (4-position) | Variable; may increase or decrease potency | An electron-donating group that can also act as a hydrogen bond acceptor, potentially altering binding mode. |
| -CF₃ | meta- (3-position) | Potential increase in potency and metabolic stability | A strong electron-withdrawing group that can improve ligand efficiency and block metabolism. |
| -CH₃ | ortho- (2-position) | Potential decrease in potency | Steric hindrance may disrupt the optimal binding conformation. |
Impact of Thiophene (B33073) Ring Modifications on Biological Activity
The thiophene ring serves as a crucial aromatic component in the Benzyl 3-(thiophen-2-yl)piperazine-1-carboxylate structure. Thiophene is often considered a bioisostere of a phenyl ring, meaning it has a similar size and shape, but different electronic and physicochemical properties psu.edunih.gov. Its sulfur atom can participate in hydrogen bonding, and its electron-rich nature can influence π-π stacking and other aromatic interactions with a receptor nih.gov.
Modifying the thiophene ring can have significant effects on biological activity. Structure-affinity relationship studies on thiophene-containing σ receptor ligands showed that introducing a broad range of substituents with varying lipophilicity and hydrogen-bond-forming properties at the 2'-position (adjacent to the sulfur atom) was generally well-tolerated without loss of σ1 affinity nih.gov. However, the introduction of very polar and basic substituents on the thiophene ring led to a considerable decrease in affinity, suggesting that maintaining a degree of hydrophobicity in this region is important for binding nih.gov. The electron density of the thiophene moiety itself is postulated to have a significant impact on affinity nih.gov.
Furthermore, the position of attachment to the piperazine (B1678402) core is critical. Isomers where the piperazine is connected at the 3-position of the thiophene ring would present a different vector for its substituents and could lead to different interactions within the binding pocket compared to the 2-position isomer.
| Modification | Position on Thiophene Ring | Predicted Effect on Activity | Rationale |
| Add Methyl (-CH₃) group | 5-position | May increase potency | Fills a small hydrophobic pocket and can enhance van der Waals interactions. |
| Add Bromo (-Br) group | 5-position | May increase potency | Can form halogen bonds and increase lipophilicity. |
| Add Hydroxyl (-OH) group | 4-position | Likely to decrease potency | Introduction of a polar group may be unfavorable for binding in a hydrophobic pocket nih.gov. |
| Replace with Furan | N/A | Variable | As a different five-membered aromatic heterocycle, it would alter electronic distribution and hydrogen bonding capacity. |
| Replace with Phenyl | N/A | Variable | As a classical bioisostere, it would increase lipophilicity and remove the sulfur heteroatom's potential interactions psu.edunih.gov. |
Role of the Piperazine Core in Ligand-Target Interactions
The piperazine ring is a privileged scaffold in medicinal chemistry, valued for its ability to link different pharmacophoric groups and for its physicochemical properties that can improve a compound's pharmacokinetic profile chronobiologyinmedicine.orgchronobiologyinmedicine.org. In the context of this compound, the piperazine core acts as a central linker, orienting the benzyl and thiophene moieties in a specific three-dimensional arrangement.
One of the most important roles of the piperazine core is its ability to engage in specific interactions with target proteins. The nitrogen atoms of the piperazine ring can be protonated at physiological pH, allowing for the formation of strong ionic or cation-π interactions with acidic or aromatic amino acid residues (e.g., Asp, Glu, Tyr, Phe, Trp) in a receptor's binding site mdpi.com. This has been shown to be crucial for enhancing binding affinity in various ligand-receptor systems mdpi.com.
The conformational flexibility of the piperazine ring, which typically exists in a chair conformation, can also be a key determinant of biological activity. Constraining this flexibility, for example by incorporating the ring into a more rigid bicyclic system, can lock the molecule into a bioactive conformation, thereby increasing potency and selectivity. Moreover, the presence of two nitrogen atoms distinguishes it from scaffolds like piperidine (B6355638). In a study comparing piperazine and piperidine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists, the replacement of a piperidine moiety with a piperazine significantly altered the affinity profile, underscoring the critical role of the second nitrogen atom in receptor interactions researchgate.net.
Bioisosteric Replacements in the Design of Piperazine Derivatives
Bioisosteric replacement is a key strategy in lead optimization used to improve potency, selectivity, or pharmacokinetic properties while maintaining the primary binding interactions of a lead compound. For this compound, bioisosteric replacements can be considered for all three of its core components.
Thiophene Ring: As previously mentioned, the most common bioisosteric replacement for a thiophene ring is a phenyl ring nih.govrsc.org. This substitution would increase the compound's lipophilicity and alter its electronic profile, which could either enhance or diminish its binding affinity depending on the specific requirements of the target's binding pocket psu.edu. Other five-membered heterocycles like furan, pyrrole, or thiazole (B1198619) could also be explored to fine-tune electronic and hydrogen-bonding properties.
Piperazine Core: The piperazine ring itself can be replaced with other diamine-containing scaffolds or cyclic amines to explore different conformational constraints and basicity (pKa). For example, replacing piperazine with homopiperazine (B121016) (a seven-membered ring) would increase flexibility and the distance between the nitrogen atoms. Alternatively, using a more rigid scaffold like a diazabicycloalkane could lock the substituents into a more defined orientation, potentially increasing affinity by reducing the entropic penalty of binding. As demonstrated in comparative studies, even a subtle change like replacing piperazine with piperidine can dramatically shift receptor selectivity, indicating that both nitrogen atoms can be essential for the desired activity profile researchgate.net.
Carboxylate Linker: The benzyl carboxylate group can be replaced by other functionalities that mimic its steric and electronic properties. For example, a sulfonamide or a reverse amide could be used to alter hydrogen bonding capabilities and metabolic stability.
Strategies for Enhancing Potency and Selectivity of this compound Analogs
Building upon SAR insights, several rational strategies can be employed to enhance the potency and selectivity of analogs derived from the this compound scaffold.
Conformational Constraint: Reducing the flexibility of the molecule can pre-organize it into the active conformation for receptor binding, which often leads to increased potency. This can be achieved by introducing rigid linkers, cyclizing parts of the molecule, or incorporating the piperazine ring into a bridged bicyclic system nih.gov. This strategy can also enhance selectivity, as a rigid analog may fit well into the target receptor but poorly into off-target sites.
Structure-Based Design: If the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how analogs will bind. This allows for the rational design of modifications that introduce new, favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) or remove unfavorable steric clashes. For example, docking studies could reveal an unoccupied hydrophobic pocket adjacent to the benzyl ring, suggesting that adding a specific substituent at a particular position could enhance binding affinity.
Fragment-Based Growth: This strategy involves exploring the space around the core scaffold. By adding small functional groups to different positions on the benzyl or thiophene rings, it is possible to probe for additional interactions with the target protein. For instance, extending a substituent from the thiophene ring to reach a distal hydrogen-bond donor/acceptor on the receptor could significantly boost potency.
Tuning Physicochemical Properties: Optimizing properties such as lipophilicity (LogP) and polar surface area (PSA) is crucial for improving not only potency but also pharmacokinetic properties like cell permeability and solubility. For example, while increasing lipophilicity can sometimes improve binding, excessive lipophilicity can lead to poor solubility and non-specific binding. Therefore, a balance must be struck, often by adding or removing polar functional groups in regions of the molecule that are solvent-exposed and not critical for direct receptor binding.
Development of Novel Pharmacophores Based on the this compound Scaffold
A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. The this compound scaffold can serve as an excellent starting point for developing new pharmacophore models.
Based on its structure, a hypothetical pharmacophore model would likely include:
Two Aromatic/Hydrophobic Regions: One defined by the thiophene ring and another by the benzyl group. The distance and relative orientation between these two regions would be critical.
A Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxylate group.
A Positive Ionizable Feature: The second nitrogen atom of the piperazine ring, which is likely protonated at physiological pH.
Ligand-based pharmacophore modeling can be used to refine this initial hypothesis nih.govnih.gov. By synthesizing and testing a library of analogs, one can identify which features are essential for activity. For example, if replacing the benzyl group with an aliphatic chain consistently leads to a loss of activity, it confirms the importance of the aromatic feature at that position.
Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds that match the required features but have completely different chemical structures (a process known as scaffold hopping) mdpi.com. This can lead to the discovery of new chemical series with potentially improved properties, such as better novelty for intellectual property, enhanced selectivity, or more favorable ADME (absorption, distribution, metabolism, and excretion) profiles. For example, the central piperazine linker could be replaced by a different, non-obvious chemical group that maintains the precise spatial arrangement of the key aromatic and hydrogen-bonding features.
Advanced Analytical Techniques for Compound Characterization and Research
Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable for elucidating the molecular structure of Benzyl (B1604629) 3-(thiophen-2-yl)piperazine-1-carboxylate by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's structural framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For Benzyl 3-(thiophen-2-yl)piperazine-1-carboxylate, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the benzyl, piperazine (B1678402), and thiophene (B33073) moieties. The piperazine ring protons typically appear as a complex series of multiplets in the aliphatic region of the spectrum. researchgate.net Due to the restricted rotation around the carbamate (B1207046) bond, some piperazine protons may show broad signals or exist as conformers at room temperature. researchgate.net The aromatic protons of the benzyl group would be observed in the downfield region, as would the characteristic protons of the thiophene ring. The expected ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the carbamate group.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show a characteristic strong absorption band for the carbonyl (C=O) stretching of the carbamate group. Other significant peaks would include C-H stretching vibrations from the aromatic and aliphatic regions, C-N stretching of the piperazine ring, and C-S stretching from the thiophene ring. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The benzyl and thiophene rings in this compound are expected to give rise to characteristic absorption bands in the UV region of the electromagnetic spectrum.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals for benzyl, piperazine, and thiophene protons. Complex multiplets for piperazine protons. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbamate carbonyl. |
| IR | Strong C=O stretch for the carbamate, C-H, C-N, and C-S stretching bands. |
| UV-Vis | Absorption bands corresponding to the electronic transitions of the benzyl and thiophene rings. |
Mass Spectrometry for Structural Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS) are routinely employed.
For this compound, electrospray ionization (ESI) would likely be used to generate the protonated molecule [M+H]⁺. HRMS would provide a highly accurate mass measurement, allowing for the determination of the elemental formula.
The fragmentation pattern in tandem mass spectrometry (MS/MS) is expected to be characteristic of benzylpiperazine derivatives. xml-journal.net Key fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a tropylium (B1234903) ion at m/z 91. xml-journal.net Other significant fragments would arise from the cleavage of the piperazine ring and the thiophene moiety. The investigation of these fragmentation pathways is crucial for the rapid structural identification of piperazine-type compounds. xml-journal.net
| Ion | Expected m/z | Description |
| [M+H]⁺ | 317.1216 | Protonated molecule |
| [C₇H₇]⁺ | 91 | Tropylium ion from cleavage of the benzyl group |
| [C₁₁H₁₃N₂O₂]⁺ | 221 | Loss of the thiophene moiety |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation and purification of compounds, as well as for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Flame Ionization Detection (GC-FID) are two of the most widely used methods.
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a suitable additive (e.g., formic acid or trifluoroacetic acid), would be appropriate. The purity of the compound can be determined by integrating the peak area of the main component and any impurities detected by a UV detector.
Gas Chromatography-Flame Ionization Detection (GC-FID): While less common for carbamates which can be thermally labile, GC-FID could potentially be used for the analysis of this compound if the compound is sufficiently volatile and stable at the temperatures required for analysis. This technique is highly sensitive for organic compounds and can provide excellent resolution for the separation of closely related impurities.
Future Directions and Pre Clinical Research Perspectives
Exploration of Novel Therapeutic Applications for Piperazine-Containing Compounds
The piperazine (B1678402) ring is a key structural feature in numerous drugs with a wide range of pharmacological activities, including anticancer, antidepressant, and antipsychotic effects. researchgate.netresearchgate.net Many piperazine derivatives exert their effects on the central nervous system by interacting with monoamine neurochemical pathways. researchgate.net The versatility of the piperazine scaffold allows for the incorporation of various substituents, which can significantly alter the compound's biological activity. researchgate.net
Future research will likely focus on expanding the therapeutic applications of piperazine-containing compounds into new areas. Given the structural similarities to existing CNS-active agents, "Benzyl 3-(thiophen-2-yl)piperazine-1-carboxylate" and its derivatives could be investigated for a variety of neurological and psychiatric disorders. The thiophene (B33073) group, a well-known bioisostere of the phenyl group, can modulate pharmacokinetic and pharmacodynamic properties, potentially leading to novel therapeutic profiles.
Table 1: Established and Potential Therapeutic Applications of Piperazine Derivatives
| Therapeutic Area | Established Applications | Potential Future Applications for Novel Analogs |
| Central Nervous System | Antipsychotic, Antidepressant, Anxiolytic researchgate.netnih.gov | Neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), Neuropathic pain, Epilepsy |
| Oncology | Kinase inhibitors nih.gov | Targeted therapies for specific cancer subtypes, Overcoming drug resistance |
| Infectious Diseases | Anthelmintic, Antibacterial, Antifungal, Antiviral researchgate.netwikipedia.orgresearchgate.net | Treatment of multi-drug resistant infections, Broad-spectrum antimicrobial agents |
| Cardiovascular Diseases | Antianginal | Treatment of hypertension, Arrhythmias, and other cardiovascular disorders |
Integration of Computational and Experimental Approaches for Advanced Drug Discovery
The synergy between computational and experimental methods has become indispensable in modern drug discovery. rsc.org For piperazine-containing compounds, this integrated approach can accelerate the identification and optimization of lead candidates.
Computational Approaches:
Molecular Docking: This technique can predict the binding orientation of "this compound" and its analogs to specific biological targets, such as G-protein coupled receptors (GPCRs) or enzymes, which are common targets for piperazine derivatives. cuestionesdefisioterapia.com
Virtual Screening: Large libraries of virtual piperazine derivatives can be screened against a target of interest to identify potential hits for synthesis and biological evaluation. nih.gov
Pharmacophore Modeling: By identifying the key structural features required for biological activity, new molecules with improved potency and selectivity can be designed.
ADMET Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity properties of new compounds, helping to prioritize candidates with favorable drug-like properties. cuestionesdefisioterapia.com
Experimental Approaches:
High-Throughput Screening (HTS): Large libraries of synthesized piperazine derivatives can be rapidly tested for activity against a specific biological target.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the "this compound" structure will be crucial to understand how different functional groups influence biological activity. researchgate.net
X-ray Crystallography: Determining the crystal structure of a lead compound bound to its target can provide detailed insights into the binding interactions and guide further optimization.
The iterative cycle of computational design, chemical synthesis, and experimental testing is a powerful strategy for developing novel therapeutics based on the piperazine scaffold.
Pre-clinical Efficacy Evaluation of Optimized Analogs
Once promising analogs of "this compound" are identified through the integrated drug discovery process, a thorough preclinical evaluation is necessary to assess their therapeutic potential. This evaluation typically involves a series of in vitro and in vivo studies.
In Vitro Efficacy Studies:
These studies are conducted in a controlled laboratory setting, often using cell cultures or isolated enzymes, to determine the compound's mechanism of action and potency.
Table 2: Key In Vitro Assays for Preclinical Evaluation
| Assay Type | Purpose | Example |
| Receptor Binding Assays | To determine the affinity of the compound for its intended biological target. | Radioligand binding assays for specific neurotransmitter receptors. |
| Enzyme Inhibition Assays | To measure the ability of the compound to inhibit the activity of a target enzyme. | Kinase inhibition assays for potential anticancer agents. |
| Cell-Based Functional Assays | To assess the effect of the compound on cellular processes. | Calcium imaging or cAMP assays to measure receptor activation or inhibition. |
| Antimicrobial Susceptibility Testing | To determine the minimum inhibitory concentration (MIC) against various pathogens. | Broth microdilution or disk diffusion assays. |
In Vivo Efficacy Studies:
These studies are conducted in animal models of disease to evaluate the compound's therapeutic effect in a living organism. The choice of animal model will depend on the intended therapeutic application. For instance, if exploring antidepressant effects, rodent models such as the forced swim test or tail suspension test would be relevant. cuestionesdefisioterapia.com For potential anticancer applications, xenograft models where human tumor cells are implanted into immunocompromised mice would be utilized.
The preclinical data gathered from these studies are essential for determining whether an optimized analog of "this compound" has the potential to become a viable clinical candidate.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Benzyl 3-(thiophen-2-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via iridium-catalyzed amination of allylic acetates with benzyl piperazine-1-carboxylate derivatives. Key parameters include solvent choice (e.g., DMF or DME), temperature (typically 50°C), and catalyst loading. For example, using DME as a solvent improved yields to 98% in similar reactions . Purification via flash column chromatography (SiO₂, hexane:ethyl acetate gradients) is standard, with TLC (Rf values) monitoring progress . Contradictions in yields (57–98%) may arise from solvent polarity, steric effects, or catalyst efficiency, necessitating iterative optimization.
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on multimodal spectroscopy:
- 1H/13C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and carbon backbone .
- HRMS : Validates molecular weight (e.g., [M+H⁺] calculated vs. observed) .
- FTIR : Identifies functional groups (e.g., C=O stretch ~1700 cm⁻¹ for the carboxylate) .
Consistency across datasets is critical to rule out impurities or isomerism.
Q. What purification techniques are most effective for isolating this compound?
- Methodological Answer : Flash column chromatography (SiO₂, heptane:isopropyl acetate or hexane:ethyl acetate gradients) is standard . For enantiopure isolates, chiral SFC (supercritical fluid chromatography) achieves >90% ee, as demonstrated for analogous piperazine derivatives . Recrystallization may further enhance purity if crystalline intermediates form.
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what analytical methods validate stereochemical purity?
- Methodological Answer : Enantioselectivity is achieved using chiral iridium catalysts (e.g., (S)-BINOL-derived ligands) during allylic amination . SFC with chiral stationary phases (e.g., Chiralpak AD-H) quantifies enantiomeric excess (ee), while polarimetry ([α]D values) provides complementary data . For example, ee values of 94% were reported for structurally similar compounds .
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed using software tools like SHELX?
- Methodological Answer : Challenges include low crystal quality, twinning, and weak diffraction. SHELXL refines structures against high-resolution data, while SHELXD/SHELXE resolve phase problems via direct methods . ORTEP-3 visualizes thermal ellipsoids to validate atomic displacement parameters . For non-crystalline samples, computational modeling (DFT) predicts bond angles/geometry, cross-referenced with NMR/IR data .
Q. How do modifications to the piperazine ring (e.g., thiophene substitution) influence biological activity in medicinal chemistry contexts?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogues:
- Thiophene vs. phenyl : Thiophene’s electron-rich π-system enhances receptor binding in some kinase inhibitors .
- Benzyl carboxylate vs. tert-butyl : The benzyl group improves membrane permeability, as seen in CNS-targeted compounds .
Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking (AutoDock, Schrödinger) identify key interactions .
Data Contradiction Analysis
- Example : Conflicting yields (57% vs. 98%) in similar syntheses may stem from solvent effects (DMF vs. DME) or catalyst decomposition. Methodological resolution involves kinetic studies (e.g., in situ IR monitoring) to track intermediate formation and optimize catalyst turnover.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
